molecular formula C28H26F3NO4 B7747625 8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7747625
M. Wt: 497.5 g/mol
InChI Key: AEMXFGUCIBWUCX-UHFFFAOYSA-N
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Description

8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyl(ethyl)amino group, a dimethylphenoxy group, a hydroxy group, and a trifluoromethyl group

Properties

IUPAC Name

8-[[benzyl(ethyl)amino]methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3NO4/c1-4-32(15-19-8-6-5-7-9-19)16-21-22(33)13-12-20-24(34)26(27(28(29,30)31)36-25(20)21)35-23-14-17(2)10-11-18(23)3/h5-14,33H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXFGUCIBWUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=C(C=CC(=C4)C)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent introduction of the various functional groups. Common synthetic routes may include:

    Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl(ethyl)amino Group: This can be achieved through nucleophilic substitution reactions using benzyl(ethyl)amine.

    Attachment of the Dimethylphenoxy Group: This step may involve etherification reactions using 2,5-dimethylphenol.

    Addition of the Trifluoromethyl Group: This can be introduced through trifluoromethylation reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The benzyl(ethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chroman derivatives.

    Substitution: Formation of substituted benzyl(ethyl)amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzyl(ethyl)amino group may interact with biological receptors, while the trifluoromethyl group can enhance its metabolic stability and bioavailability. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure but lack the trifluoromethyl group.

    Flavonoids: Share the chromen-4-one core but have different substituents.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups make 8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one unique

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